tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(4-formyltriazol-1-yl)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-5-4-10(6-16)7-17-8-11(9-18)14-15-17/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWFTLPYHJXRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound is a water-soluble ligand for the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac). This reaction is a type of click chemistry used for the rapid and efficient joining of small units together.
Mode of Action
Tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate acts as a ligand in the CuAAC reaction. It binds to the copper (I) ion, facilitating the cycloaddition of azides and alkynes to form a triazole ring. This compound accelerates reaction rates and suppresses cell cytotoxicity.
Biochemical Pathways
The compound’s role in the cuaac reaction suggests it may influence pathways involving the synthesis of triazole-containing compounds.
Pharmacokinetics
Its water solubility suggests it may have good bioavailability.
Result of Action
Its role in accelerating reaction rates and suppressing cell cytotoxicity in the cuaac reaction suggests it may have potential applications in bioconjugation, drug discovery, and materials science.
Action Environment
Given its role in the cuaac reaction, factors such as temperature, pH, and the presence of copper (I) ions may affect its performance.
Biological Activity
tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate is a synthetic organic compound notable for its unique structure that includes a pyrrolidine ring, a triazole moiety, and a tert-butyl ester group. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The biological activity of this compound is largely attributed to its structural components:
- Triazole Ring : Known for its ability to form stable complexes with metal ions, the triazole ring can enhance the compound's interaction with biological targets such as enzymes and receptors. This interaction may modulate enzymatic activity or receptor signaling pathways.
- Formyl Group : The presence of the formyl group allows for hydrogen bonding and other non-covalent interactions, which can influence binding affinity and specificity towards biological targets.
Research Findings
Recent studies have explored the compound's potential in various biological contexts:
- Antimicrobial Activity : Research indicates that compounds featuring triazole rings exhibit significant antimicrobial properties. The specific interactions of the triazole moiety with microbial enzymes can inhibit growth and replication.
- Anticancer Properties : Preliminary findings suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies involving similar triazole-containing compounds have reported promising results in inhibiting tumor growth through apoptosis induction.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could be beneficial in treating diseases characterized by dysregulated enzyme activity.
Case Studies
Several case studies have highlighted the biological implications of similar compounds:
- A study on triazole derivatives demonstrated their effectiveness as antifungal agents against resistant strains of Candida species, showcasing their potential utility in clinical settings.
- Another investigation revealed that triazole-based compounds could significantly reduce cell proliferation in colorectal cancer models, suggesting a mechanism involving cell cycle arrest.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate | Pyrrolidine ring + Triazole | Antimicrobial and anticancer |
| tert-butyl 3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate | Azetidine ring + Triazole | Antifungal properties |
| tert-butyl 3-(4-formyltriazol-1-yl)azetidine | Azetidine ring + Formyl group | Enzyme inhibition |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate has been studied for its potential as an anti-cancer agent. Triazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. Research indicates that the incorporation of the triazole moiety enhances the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have indicated that triazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics . The presence of the formyl group may enhance its interaction with microbial targets.
Neuroprotective Effects
Recent investigations have suggested that compounds containing triazole rings can exhibit neuroprotective effects. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role. Research has indicated that such compounds can modulate neuroinflammatory pathways and protect neuronal cells from damage .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of Triazole Ring : The initial step often involves the reaction of an azide with an alkyne or aldimine to form the triazole structure.
- Alkylation : Subsequent alkylation with tert-butyl groups introduces the tert-butyl moiety.
- Final Carboxylation : The final step involves carboxylic acid formation through esterification or direct carboxylation methods.
This multi-step synthesis allows for functionalization at various positions on the triazole and pyrrolidine rings, leading to a library of derivatives that can be screened for biological activity .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound showed significant inhibition of cell proliferation in breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, researchers evaluated various triazole derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Comparison with Similar Compounds
Key Observations :
- Formyl vs. Hydroxymethyl (Triazole) : The formyl group in the target compound enables nucleophilic additions (e.g., hydrazone formation), whereas the hydroxymethyl analog () is better suited for esterification or etherification reactions .
- Halogenated Pyridines () : Bromo and iodo substituents enhance molecular weight and polarizability, making these compounds valuable in cross-coupling reactions (e.g., Suzuki-Miyaura). The methoxy group in CAS 1186311-11-4 improves solubility in polar solvents .
Molecular Weight and Physicochemical Properties
- Low-Molecular-Weight Compounds (e.g., triazole derivatives: ~290–300 g/mol) exhibit higher solubility in organic solvents (e.g., DCM, THF) compared to halogenated pyridines (>380 g/mol), which may require DMF or DMSO for dissolution.
- Halogen Impact : The iodo-substituted pyridine (483.14 g/mol) has a significantly higher molecular weight than the target compound, which could limit its bioavailability in drug delivery systems .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole core is synthesized by reacting an azide with a terminal alkyne under copper(I) catalysis. According to recent reviews on 1,2,3-triazole chemistry, Cu(I) catalysts such as CuOTf or CuSO4/sodium ascorbate in aqueous tert-butanol are commonly employed at room temperature or mild heating to form 1,4-disubstituted triazoles with high regioselectivity and yield.
- Example conditions: CuOTf (10 mol %), ligand PyBOX (20 mol %), 1,2-dichloroethane solvent, 60 °C, 24 h.
- Alternatively, copper(I) iodide in water under sonication can be used to promote the cycloaddition efficiently.
This step is critical for linking the azide-bearing pyrrolidine derivative with an alkyne-functionalized precursor to form the triazole ring.
Introduction of the Formyl Group at 4-Position of Triazole
The formyl substituent on the triazole ring is typically introduced either by:
- Starting from a formyl-substituted azide or alkyne precursor.
- Post-cycloaddition functionalization such as oxidation or formylation.
Literature examples show that 1-formyl-1H-1,2,3-triazole derivatives can be prepared and subsequently coupled with amines or other nucleophiles to yield formyl-substituted triazoles.
Attachment to Pyrrolidine and Protection
The pyrrolidine ring is functionalized at the nitrogen with a tert-butyl carbamate protecting group (Boc group) to enhance stability and facilitate purification. The methylene linker between the triazole and pyrrolidine is introduced typically via alkylation or reductive amination strategies.
- Reductive amination using sodium triacetoxyborohydride in dichloromethane at room temperature for extended periods (e.g., 17 h) is a common method for coupling aldehyde-functionalized triazoles with amine-bearing pyrrolidines or piperidines.
- Boc-protection is often achieved using tert-butyl carbamate reagents or Boc anhydride under standard conditions.
Representative Experimental Data Summary
Mechanistic and Process Insights
- The CuAAC reaction proceeds via copper(I)-catalyzed cycloaddition forming the triazole ring regioselectively at the 1,4-positions.
- The formyl group at the 4-position of the triazole ring is electronically stabilized, allowing for further derivatization.
- Reductive amination is favored for linking the formyl-triazole to the pyrrolidine nitrogen via a methylene bridge, providing mild conditions that preserve sensitive groups.
- Boc protection is standard for nitrogen-containing heterocycles to prevent side reactions during multi-step synthesis.
Q & A
Basic Question
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood to minimize inhalation of dust.
- Toxicity management : Acute toxicity data (e.g., LD50) should guide spill protocols; neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
